molecular formula C19H25N3O2S B12268370 N-[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine

N-[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine

Cat. No.: B12268370
M. Wt: 359.5 g/mol
InChI Key: MYPSKKNVEWJFTL-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that features a piperidine ring, a pyridine ring, and a sulfonyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the pyridine ring. Common synthetic methods include:

    Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.

    Sulfonylation: Introduction of the sulfonyl group using reagents like sulfonyl chlorides under basic conditions.

    N-Alkylation: Attachment of the pyridine ring through N-alkylation reactions using alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(piperidin-4-yl)benzamide: Shares the piperidine core but differs in the substituents.

    N-(3,4-dimethylbenzenesulfonyl)piperidine: Similar sulfonyl group but lacks the pyridine ring.

    N-methylpyridin-2-amine: Contains the pyridine ring but lacks the piperidine and sulfonyl groups.

Uniqueness

N-[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine is unique due to its combination of a piperidine ring, a pyridine ring, and a sulfonyl group, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in research and potential therapeutic applications.

Properties

Molecular Formula

C19H25N3O2S

Molecular Weight

359.5 g/mol

IUPAC Name

N-[1-(3,4-dimethylphenyl)sulfonylpiperidin-4-yl]-N-methylpyridin-2-amine

InChI

InChI=1S/C19H25N3O2S/c1-15-7-8-18(14-16(15)2)25(23,24)22-12-9-17(10-13-22)21(3)19-6-4-5-11-20-19/h4-8,11,14,17H,9-10,12-13H2,1-3H3

InChI Key

MYPSKKNVEWJFTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N(C)C3=CC=CC=N3)C

Origin of Product

United States

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